molecular formula C10H10N2O2 B15281652 Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime

Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime

Cat. No.: B15281652
M. Wt: 190.20 g/mol
InChI Key: BSQWDHCYZFISEV-LZCVXSGJSA-N
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Description

Tricyclo[5210~2,6~]deca-4,8-diene-3,10-dione dioxime is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and oximation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxime groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various biological processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[5.2.1.0~2,6~]deca-3,8-diene
  • Tricyclo[4.3.1.0(1,6)]deca-2,4-diene
  • Dicyclopentadiene

Uniqueness

Tricyclo[521

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-[(5Z)-5-hydroxyimino-10-tricyclo[5.2.1.02,6]deca-3,8-dienylidene]hydroxylamine

InChI

InChI=1S/C10H10N2O2/c13-11-8-4-3-5-6-1-2-7(9(5)8)10(6)12-14/h1-7,9,13-14H/b11-8-,12-10?

InChI Key

BSQWDHCYZFISEV-LZCVXSGJSA-N

Isomeric SMILES

C1=CC2C\3C(C1C2=NO)C=C/C3=N/O

Canonical SMILES

C1=CC2C3C(C1C2=NO)C=CC3=NO

Origin of Product

United States

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